molecular formula C12H18N2O B3068530 1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one CAS No. 58996-10-4

1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one

Cat. No. B3068530
CAS RN: 58996-10-4
M. Wt: 206.28 g/mol
InChI Key: DHWUCXMIWCRSLV-UHFFFAOYSA-N
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Description

The compound “1’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,2’-cyclopenta[d]pyrimidin]-4’(3’H)-one” is a chemical with the molecular formula C12H18N2O . It has an average mass of 206.284 Da and a monoisotopic mass of 206.141907 Da .


Physical And Chemical Properties Analysis

This compound has a density of approximately 1.2±0.1 g/cm3 . The boiling point is estimated to be 446.8±38.0 °C at 760 mmHg . It has a molar refractivity of 58.4±0.4 cm3 . The compound has 3 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds . The polar surface area is 41 Å2 .

Scientific Research Applications

Indole Synthesis

Indoles are crucial in pharmaceuticals, agrochemicals, and natural products. Techniques for indole synthesis are of significant interest due to their relevance in drug discovery and development. The classification and methodology for indole synthesis, which might be related to the reactivity of spirocyclic compounds like 1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one, have been extensively reviewed, highlighting the importance of such structures in constructing indole frameworks (Taber & Tirunahari, 2011).

Pyrimidine Derivatives

Pyrimidines play a critical role in medicinal chemistry, with numerous biological activities attributed to their structure. The synthesis, characterization, and exploration of anti-inflammatory activities of tetrahydropyrimidine derivatives are areas of active research. Such derivatives have been synthesized and evaluated, demonstrating significant potential in designing anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013). Additionally, the structural activity relationships and medicinal perspectives of pyrimidine derivatives as anti-Alzheimer's agents have been comprehensively reviewed, indicating the scaffold's promise in treating neurological disorders (Das et al., 2021).

Cyclohexane Oxidation

The oxidation of cyclohexane is a fundamental reaction in industrial chemistry, leading to products like cyclohexanol and cyclohexanone, key precursors for nylon production. Reviews and studies have focused on catalytic materials for cyclohexane oxidation, highlighting the industrial relevance of understanding the reactivity of cyclohexane derivatives (Abutaleb & Ali, 2021). This area of research may have indirect relevance to the applications of structurally complex cyclohexane derivatives like 1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one, particularly in understanding their reactivity and potential as intermediates in synthetic chemistry.

properties

IUPAC Name

spiro[3,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine-2,1'-cyclohexane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-11-9-5-4-6-10(9)13-12(14-11)7-2-1-3-8-12/h13H,1-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWUCXMIWCRSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=C(CCC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one
Reactant of Route 2
1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one
Reactant of Route 3
1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one
Reactant of Route 4
1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one
Reactant of Route 5
1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one
Reactant of Route 6
1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one

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